Androstan-17-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBUCPOSYYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859603 | |
| Record name | Androstan-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic and Metabolic Pathways of Androstan 17 Ol
Canonical Androgen Biosynthesis Converging to Androstan-17-ol
The canonical pathway represents the primary route for this compound synthesis, with testosterone (B1683101) serving as the immediate precursor nih.gov.
This compound (DHT) is irreversibly synthesized from testosterone through the action of the enzyme 5α-reductase (5α-RD) wikipedia.orgnih.gov. This enzymatic conversion involves the reduction of the C4-5 double bond of testosterone wikipedia.orgnih.gov. The process occurs in various peripheral tissues, including the prostate gland, seminal vesicles, epididymides, skin, hair follicles, liver, and brain wikipedia.orgwikipedia.org.
Two principal isoenzymes of 5α-reductase have been identified: Type 1, encoded by the SRD5A1 gene, and Type 2, encoded by SRD5A2 nih.govnih.gov. 5α-reductase Type 1 is broadly distributed across most tissues where the enzyme is expressed and is the dominant isoform in sebaceous glands nih.gov. In contrast, 5α-reductase Type 2 is the predominant form found in genital tissues, including the prostate nih.gov. Research indicates that while Type 2 is prevalent in the normal prostate, the expression of Type 1 can increase during prostate cancer progression nih.gov. Approximately 5% to 7% of circulating testosterone is converted to this compound (DHT) daily, with an estimated synthesis of 200 to 300 μg per day wikipedia.org. This compound (DHT) exhibits significantly higher potency as an androgen receptor (AR) agonist compared to testosterone wikipedia.orgwikidata.orgnih.gov.
The biosynthesis of androgens, including this compound, commences with cholesterol nih.govnih.govnih.govnih.gov. The initial and rate-limiting step in steroidogenesis involves the transfer of cholesterol to the inner mitochondrial membrane, where it is cleaved by the cholesterol side-chain cleavage enzyme (CYP11A1) to produce pregnenolone (B344588) nih.govnih.govwikipedia.org.
In the canonical pathway, pregnenolone undergoes a series of transformations:
Pregnenolone is converted to 17α-hydroxypregnenolone by the 17α-hydroxylase activity of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) nih.govnih.govwikipedia.orgnih.gov.
17α-hydroxypregnenolone is then converted to dehydroepiandrosterone (DHEA) through the 17,20-lyase activity of CYP17A1 nih.govnih.govwikipedia.orgnih.gov.
DHEA is subsequently converted to androstenedione (B190577) by 3β-hydroxysteroid dehydrogenase (3β-HSD) nih.govnih.govnih.gov.
Finally, androstenedione is converted to testosterone by enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) or aldo-keto reductase 1C3 (AKR1C3) nih.govnih.govnih.gov. Testosterone then serves as the direct precursor for this compound (DHT) as described in Section 2.1.1 nih.gov.
The key steroid transformations in the canonical pathway are summarized in Table 1.
Table 1: Key Steroid Transformations in Canonical Androgen Biosynthesis
| Precursor Steroid | Enzyme(s) Involved | Product Steroid |
| Cholesterol | CYP11A1 (Cholesterol side-chain cleavage enzyme) | Pregnenolone |
| Pregnenolone | CYP17A1 (17α-hydroxylase activity) | 17α-Hydroxypregnenolone |
| 17α-Hydroxypregnenolone | CYP17A1 (17,20-lyase activity) | Dehydroepiandrosterone (DHEA) |
| DHEA | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Androstenedione |
| Androstenedione | 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), AKR1C3 | Testosterone |
| Testosterone | 5α-Reductase (5α-RD Type 1 & 2) | This compound (DHT) |
Alternative ("Backdoor") Androgen Biosynthesis Pathways Leading to this compound
Beyond the canonical route, this compound (DHT) can also be synthesized via alternative or "backdoor" pathways, which circumvent the intermediate formation of testosterone and androstenedione wikipedia.orgnih.gov. These pathways are particularly significant in specific physiological contexts, such as early male sexual development nih.gov.
The backdoor pathway initiates with 21-carbon (C21) steroids, such as progesterone (B1679170) or 17α-hydroxyprogesterone (17OHP) wikipedia.orgwikipedia.orgnih.govnih.gov. Unlike the canonical pathway, this route involves a 5α-reduction step on these C21 steroids early in the sequence nih.gov.
Unique intermediate steroids characteristic of the backdoor pathway include:
5α-Dihydroprogesterone (5α-DHP) , formed directly from progesterone by 5α-reductase nih.govwikipedia.orglipidmaps.org.
Allopregnanolone (B1667786) (AlloP) , a metabolite of 5α-DHP nih.govwikipedia.org.
5α-Pregnane-3α,17α-diol-20-one (5α-Pdiol) , a key intermediate identified in studies of the tammar wallaby nih.gov.
Androsterone (B159326) , which is formed after 17,20-lyase activity on 17OH-allopregnanolone wikipedia.orgnih.govnih.gov.
5α-Androstane-3α,17β-diol (3α-diol) , a precursor to DHT in the backdoor pathway nih.govnih.gov.
The general sequence of the backdoor pathway can be summarized as: Progesterone → 5α-Dihydroprogesterone → Allopregnanolone → 5α-Pregnane-3α,17α-diol-20-one → Androsterone → 5α-Androstane-3α,17β-diol → this compound (DHT) nih.gov.
Several enzymes are crucial for the progression of the backdoor pathway:
5α-Reductase (SRD5A1/2) : This enzyme acts early in the backdoor pathway, catalyzing the 5α-reduction of C21 steroids like progesterone to 5α-dihydroprogesterone nih.govwikipedia.orglipidmaps.org.
3α-Hydroxysteroid Dehydrogenase (3α-HSD) : Enzymes with 3α-hydroxysteroid oxidase activity, such as AKR1C2, AKR1C4, HSD17B6, HSD17B10, RDH16, RDH5, and DHRS9, are involved in the final step of converting 5α-androstane-3α,17β-diol to this compound (DHT) nih.govontosight.ai. AKR1C2 and AKR1C4 can also perform the 3α-reduction of 17OH-dihydroprogesterone to 17OH-allopregnanolone wikipedia.org.
17β-Hydroxysteroid Dehydrogenase (17β-HSD3) : This enzyme, along with AKR1C3, can convert androsterone to 5α-androstane-3α,17β-diol wikipedia.orgnih.gov.
Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) : In the backdoor pathway, CYP17A1 catalyzes the 17,20-lyase reaction using 17OH-allopregnanolone as a substrate, leading to the formation of androsterone wikipedia.org.
The key enzymes and their actions in the backdoor pathway are outlined in Table 2.
Table 2: Key Enzymes and Their Roles in the Backdoor Androgen Biosynthesis Pathway
| Enzyme Class / Specific Enzyme | Primary Substrate(s) | Action | Product(s) |
| 5α-Reductase (SRD5A1/2) | Progesterone, 17α-Hydroxyprogesterone | 5α-reduction | 5α-Dihydroprogesterone, 17α-Hydroxydihydroprogesterone |
| AKR1C2, AKR1C4 | 17α-Hydroxydihydroprogesterone | 3α-reduction | 17α-Hydroxyallopregnanolone |
| CYP17A1 (17,20-lyase activity) | 17α-Hydroxyallopregnanolone | 17,20-lyase cleavage | Androsterone |
| 17β-HSD3, AKR1C3 | Androsterone | 17β-reduction | 5α-Androstane-3α,17β-diol |
| 3α-Oxidoreductases (e.g., AKR1C2, HSD17B6, HSD17B10, RDH16, RDH5, DHRS9) | 5α-Androstane-3α,17β-diol | 3α-oxidation | This compound (DHT) |
Catabolic Pathways and Metabolite Formation of this compound
This compound (DHT) undergoes further metabolism to form less potent or inactive metabolites, facilitating its excretion researchgate.netnih.govnih.govnih.gov. The primary catabolic pathway for this compound involves its reduction to androstanediols.
This compound (DHT) is predominantly metabolized to:
3α-Androstanediol (5α-androstane-3α,17β-diol) researchgate.netnih.govnih.govnih.gov. This conversion is primarily catalyzed by aldo-keto reductase (AKR1C) isoenzymes 1 to 4, particularly AKR1C2, which possess reductive 3α-hydroxysteroid dehydrogenase activity nih.gov.
3β-Androstanediol (5α-androstane-3β,17β-diol) researchgate.netnih.gov.
These androstanediols can then be further conjugated to increase their water solubility for excretion. For instance, 3α-androstanediol is glucuronidated to form 3α-androstanediol glucuronide , which is considered a final product of peripheral androgen metabolism and a marker of androgenic activity nih.govwikipedia.orghmdb.ca. The enzymes UDP glucuronosyltransferase 2, B15 (UGT2B15), and UGT2B17 are involved in the inactivation of this compound (DHT), 5α-androstane-3α,17β-diol, and 3α-androsterone through glucuronidation nih.gov.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).
Molecular Mechanisms and Biological Activities of Androstan 17 Ol and Its Key Metabolites
Estrogen Receptor-β Modulation by 5α-Androstane-3β,17β-Diol
While some metabolites of the Androstan-17-ol family lose affinity for the androgen receptor, they can acquire activity at other steroid receptors. A prominent example is 5α-androstane-3β,17β-diol (also known as 3β-diol), a metabolite of DHT, which exhibits significant estrogenic properties through its interaction with the estrogen receptor-β (ER-β). nih.govaacrjournals.orgresearchgate.net
Unlike its parent compound DHT, 3β-diol has weak binding activity for the androgen receptor but effectively binds to and activates ER-β. nih.govaacrjournals.org Its binding affinity is significantly higher for the ER-β subtype compared to the ER-α subtype. aacrjournals.org This selective binding allows 3β-diol to function as an ER-β agonist, initiating a distinct signaling pathway that is independent of the androgen receptor. researchgate.netoup.com This activity is particularly relevant in tissues where ER-β is the predominant estrogen receptor, such as certain neurons in the paraventricular nucleus of the hypothalamus (PVN). nih.govoup.com
Relative Binding Affinity (RBA) of 3β-Adiol for Estrogen Receptors
| Compound | Receptor Target | Relative Binding Affinity (vs. Estradiol) |
|---|---|---|
| 5α-androstane-3β,17β-diol (3β-Adiol) | ER-β | 7 aacrjournals.org |
| 5α-androstane-3β,17β-diol (3β-Adiol) | ER-α | 3 aacrjournals.org |
The activation of ER-β by 3β-diol leads to the regulation of specific target genes. A well-studied example is the regulation of the oxytocin (B344502) (OT) gene. nih.gov In hypothalamic neuronal cells, treatment with 3β-diol has been shown to increase oxytocin mRNA levels. nih.govnih.gov This effect is mediated by the direct interaction of the 3β-diol-ER-β complex with the oxytocin promoter. nih.gov
Further molecular studies have revealed that this regulation occurs through a composite hormone response element (cHRE) within the OT promoter. nih.govnih.gov The binding of the 3β-diol-ER-β complex to this cHRE is a critical step for inducing OT promoter activity. nih.gov This interaction also facilitates the recruitment of transcriptional coactivators, such as CBP and SRC-1, to the promoter region, further enhancing gene expression. oup.com Point mutations or deletion of the cHRE region prevents the activation of the oxytocin promoter by 3β-diol, confirming the specificity of this molecular mechanism. nih.govnih.gov
Neurosteroid Activities and GABA-A Receptor Allosteric Modulation (e.g., by Androsterone)
Certain metabolites of this compound, such as androsterone (B159326) and androstanediol, are classified as neurosteroids. nih.gov These molecules can be synthesized within the brain and act rapidly to modulate neuronal excitability, often through non-genomic mechanisms involving ligand-gated ion channels. wikipedia.org A primary target for these androstane (B1237026) neurosteroids is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.gov
These neurosteroids function as positive allosteric modulators of the GABA-A receptor. nih.govresearchgate.net This means they bind to a site on the receptor that is distinct from the binding site for GABA itself, as well as from those for other modulators like benzodiazepines and barbiturates. nih.govfrontiersin.org This binding does not open the receptor's chloride channel directly (except at very high concentrations) but instead enhances the effect of GABA when it binds. nih.gov The result is an increased flow of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability. nih.gov
The metabolite 5α-androstan-3α,17β-diol (androstanediol), for example, produces a concentration-dependent enhancement of GABA-activated currents. nih.govresearchgate.net This modulation is stereospecific, as its 3β-epimer does not show the same activity. nih.gov Androsterone has also been identified as having positive modulatory activity at the GABA-A receptor. nih.gov This neurosteroid activity contributes to the anticonvulsant and anxiolytic effects observed with some of these compounds. nih.govresearchgate.net
Modulatory Effect of Androstanediol on GABA-A Receptor
| Compound | Mechanism | Effect on GABA-activated Currents | Effective Concentration (EC50) |
|---|---|---|---|
| 5α-androstan-3α,17β-diol | Positive Allosteric Modulator nih.govresearchgate.net | Concentration-dependent enhancement nih.gov | 5 μM nih.govresearchgate.net |
Enzymatic Inhibition Studies by this compound Derivatives
Derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in steroid biosynthesis and metabolism.
Aromatase Inhibition
Aromatase is a critical enzyme that catalyzes the conversion of androgens to estrogens. Inhibition of this enzyme is a key strategy in the treatment of hormone-dependent breast cancer. Several derivatives of androstane have been synthesized and evaluated as aromatase inhibitors. nih.govresearchgate.net For example, a study on new D-modified androstane derivatives identified a compound that exhibited competitive inhibition of aromatase in rat ovarian fractions with a Ki of 0.27 μM. nih.gov Furthermore, androsta-1,4,6-triene-3,17-dione (B190583) is a known specific aromatase inhibitor with a Ki of 0.18 μM. targetmol.com The World Anti-Doping Agency (WADA) also lists 2-Androstenol (5α-androst-2-en-17-ol) and 3-Androstenol (5α-androst-3-en-17-ol) as aromatase inhibitors. wada-ama.org The downstream metabolite of dihydrotestosterone (B1667394), 5α-androstane-3β,17β-diol (3βAdiol), has been studied in the context of aromatase inhibitor resistance in breast cancer cells. nih.gov
Table 2: Aromatase Inhibition by Androstane Derivatives
| Compound | Type of Inhibition | Ki Value | Source |
| D-modified androstane derivative | Competitive | 0.27 μM | nih.gov |
| Androsta-1,4,6-triene-3,17-dione | Specific Inhibitor | 0.18 μM | targetmol.com |
| 2-Androstenol | Aromatase Inhibitor | Not specified | wada-ama.org |
| 3-Androstenol | Aromatase Inhibitor | Not specified | wada-ama.org |
Effects on Cellular Processes in In Vitro and Non-Human Biological Systems
The influence of this compound and its metabolites on fundamental cellular processes has been explored in various experimental models.
Spermatogonial Deoxyribonucleic Acid Synthesis
The direct effects of this compound on spermatogonial DNA synthesis have not been extensively studied. However, related androgens are known to play a role in spermatogenesis. An in vitro study on the effects of testosterone (B1683101) on bovine spermatogonial cell colony formation found that testosterone did not decrease the proliferation of these cells, suggesting it could be used in co-culture systems to support their growth. ut.ac.ir More indirectly, research on the Constitutive Androstane Receptor (CAR), a known target of androstane metabolites like androstenol (B1195071) and androstanol, has shown that CAR inhibition impairs male fertility and alters sperm quality in mice. nih.gov This suggests that the interaction of androstane metabolites with CAR could have downstream effects on germ cell homeostasis. nih.gov
Other Cellular Processes in Non-Human Biological Systems
The broader cellular effects of androstane derivatives have been investigated in various non-human models. For example, in porcine ovarian putative stem cells, anabolic androgenic steroids such as boldenone (B1667361) and nandrolone (B1676933) were found to activate the NF-κB pathway, which is involved in processes like inflammation and cell survival. mdpi.com While not directly focused on this compound, this study highlights the potential for androstane-based steroids to modulate key cellular signaling pathways in non-human biological systems. Further research is necessary to elucidate the specific effects of this compound and its metabolites on a wider range of cellular processes in different non-human models.
Synthetic Chemistry and Derivatization Strategies for Androstan 17 Ol
Stereoselective Synthesis of Androstan-17-ol Analogs
Stereoselective synthesis is paramount in steroid chemistry, as the biological activity of steroid compounds is highly dependent on their specific three-dimensional configurations at chiral centers. For this compound analogs, controlling the stereochemistry, particularly at positions like C-3, C-5, and C-17, is critical.
One approach involves the stereoselective reduction of carbonyl groups or double bonds within the androstane (B1237026) nucleus. For instance, enzyme-assisted synthesis has been successfully employed to produce stereochemically pure glucuronide conjugates of methyltestosterone (B1676486) metabolites, such as 17α-methyl-5α-androstane-3α,17β-diol and 17α-methyl-5β-androstane-3α,17β-diol. This method highlights the utility of biological catalysts in achieving high stereoselectivity, yielding milligram amounts of these conjugates for research purposes. nih.gov
Another strategy involves the transformation of existing steroid scaffolds. The synthesis of 17β-nitro androstan-3α-ol analogs, including 3α-hydroxy-3β-methyl-17β-nitro-5α-androstane, has been achieved starting from 3α-hydroxy-3β-methyl-5α-androstane-17-oxime. This process demonstrates controlled introduction of a nitro group at C-17 while maintaining or establishing specific stereochemistry at C-3 and C-5. nih.gov Furthermore, the C-17 carbonyl group in certain this compound derivatives can undergo stereoselective transformations to yield desired isomers. sci-hub.se General methodologies for stereoselective synthesis of aminoalcohols from β-keto alcohols, which involve a two-step process of imine formation followed by reduction, can be adapted for steroid scaffolds, emphasizing the importance of reaction conditions and reagents in controlling stereochemical outcomes. mdpi.com
Chemical Modifications and Structure-Activity Relationship (SAR) Investigations
Chemical modifications of the this compound scaffold are extensively explored to understand how structural changes influence biological activity. SAR investigations often focus on derivatizations in specific rings and the impact of stereochemistry.
A-Ring and D-Ring Derivatizations
Modifications to the A-ring and D-ring of the this compound core are common strategies for developing novel steroid derivatives.
A-Ring Derivatizations : The A-ring of the androstane skeleton often undergoes reduction and functionalization. For example, A-ring reduction typically involves the sequential reduction of a Δ4-double bond and a 3-keto group to a hydroxyl group, leading to 3α/β-hydroxy-5α/βH motifs. The 5α/β-reduction is irreversible, and the resulting stereochemistry significantly impacts biological activity. nih.gov Studies on methyltestosterone and metandienone metabolism have identified A-ring reduced metabolites with fully reduced A-rings, such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog. fu-berlin.de The introduction of spiro functionalities at the C-3 position of the A-ring, such as spiro-δ-lactones, carbamates, or morpholinones, has also been explored, demonstrating their role in inhibiting enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov
D-Ring Derivatizations : The D-ring, containing the C-17 hydroxyl group of this compound, is another key site for modification. Derivatizations at C-17 can involve the introduction of various substituents or the formation of new ring systems. For instance, the synthesis of 5α-Androstane-17-spiro-δ-lactones involves the alkylation of a C-17 ketone, followed by hydrogenation and oxidation steps. nih.gov Mass spectrometry studies have characterized D-ring fragmentation patterns for 17-hydroxysteroids, providing insights into their structural integrity and potential modifications. ugent.be, borgeslab.org Rearrangements of the D-ring have also been observed in the metabolism of certain 17α-methyl steroids, leading to novel long-term metabolites. fu-berlin.de
Stereochemical Influences on Biological Activity
The stereochemistry of this compound derivatives profoundly influences their interactions with biological targets and, consequently, their pharmacological activities. Even subtle changes in molecular structure, such as the orientation of a hydroxyl or amino group, can significantly alter biological potency. mdpi.com
For example, the stereochemistry of A-ring reduction plays a crucial role in regulating the biological activity of androgens. nih.gov In studies on nitrogen-containing 5α-androstane derivatives, distinct structure-activity relationships have been observed for antiarrhythmic and radioprotective activities based on the stereochemistry of amino and hydroxyl groups. Specifically:
17β-amino-5α-androstan-3β-ol exhibited the best antiarrhythmic activity. mdpi.com
3α-amino-5α-androstan-17α-ole showed the best radioprotective activity. mdpi.com
For antimicrobial activity, the presence of 3α-amino- and 17α-hydroxy functional groups in 5α-androstan derivatives was found to be essential. mdpi.com
The following table summarizes some key stereochemical influences on the biological activity of nitrogen-containing 5α-androstane derivatives:
| Compound Stereochemistry (Key Positions) | Primary Observed Activity | Relative Potency/Effect |
| 17β-amino-5α-androstan-3β-ol | Antiarrhythmic | Best activity mdpi.com |
| 3α-amino-5α-androstan-17α-ole | Radioprotective | Best activity mdpi.com |
| 3α-amino- and 17α-hydroxy groups | Antimicrobial | Essential for activity mdpi.com |
| 17β-amino group (in 5α-androstan-3β-ol) | Antibacterial (resistant strains) | Most beneficial mdpi.com |
| 17α-amino (vs 17β-amino) | Antibacterial | Decreased activity mdpi.com |
| 3β-hydroxy, 3α-desmethyl-17β-nitro-5α-androstane | Anticonvulsant/Anxiolytic | Inactive in vitro, moderate in vivo (due to epimerization) nih.gov |
| 3α-hydroxy-17β-nitro-5α-androstane | Anticonvulsant/Anxiolytic | Potent, equivalent to allopregnanolone (B1667786) nih.gov |
This table illustrates that even minor stereochemical variations can lead to significant differences in biological profiles, emphasizing the precision required in the synthesis of these compounds.
Synthesis of Nitrogen-Containing this compound Derivatives
The incorporation of nitrogen atoms into the this compound scaffold is a significant area of research, often leading to compounds with altered pharmacological properties. Various strategies have been developed for synthesizing nitrogen-containing this compound derivatives:
Amino-Steroids : Derivatives such as N-methyl-N-(dialkylamino)alkyl derivatives of 17β-aminoandrost-5-en-3β-ol have been synthesized, often through reductive amination of 17-ketosteroids. researchgate.net Approaches to synthesize 17α- and 17β-N(CH2CH2Cl)2 androstane compounds, including those with oxygen or ethylenic groups in ring A, have also been explored. researchgate.net Peptide derivatives of 17β-amino-5α-androstan-3β-ol have been prepared by reacting the amino functionality with N-protected amino acids, yielding steroidal peptides with potential biological activities. science.org.ge, researchgate.net, researchgate.net
Oximes and Hydrazones : Condensation reactions of steroid ketones, such as 5α-androstan-3β-ol-17-one, with arylhydrazines and arylhydrazides have yielded novel pyrazolines and esterified hydrazones. science.org.ge Steroidal oximes and hydrazones are considered pharmacologically active and serve as starting points for more complex molecules. mdpi.com, science.org.ge
Heterocyclic Rings : The synthesis of derivatives containing nitrogen-heterocyclic substituents at the C-17 position, such as 2-oxazoline, 2-benzoxazole, and 2-benzimidazole, has been reported. These compounds, derived from 3β-hydroxyandrost-5,16-diene and 3β-hydroxyandrost-5-ene, have shown promising antiproliferative activity against prostate carcinoma cells. bmc-rm.org
The synthesis of these nitrogen-containing derivatives often starts from readily available steroid precursors, such as tigogenin, which can be transformed into key intermediates like 5α-androstan-3β-ol-17-one. science.org.ge, science.org.ge
Design and Synthesis of Labeled this compound Compounds for Research
Labeled this compound compounds are indispensable tools in biochemical and pharmacological research, enabling studies on metabolism, pharmacokinetics, and receptor binding. The design and synthesis of such compounds typically involve the incorporation of stable or radioactive isotopes.
While specific detailed synthetic routes for universally labeled this compound were not extensively detailed in the provided search results, the principle of isotopic labeling is a well-established practice in steroid research. For instance, deuterium-labeling studies (e.g., using [16,16,17-2H3]-dihydrotestosterone) are commonly employed in mass spectrometry to elucidate fragmentation pathways and track metabolites. borgeslab.org This involves synthesizing the target steroid with specific atoms replaced by their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, 13C for 12C, 14C, or 3H).
The synthesis of labeled steroids often requires specialized reagents and techniques to ensure the label is incorporated at the desired position and with high isotopic purity. These labeled compounds serve as internal standards in quantitative analytical methods, tracers in metabolic studies, and probes in receptor binding assays, providing invaluable data for understanding the biological roles and fates of this compound and its derivatives.
Androstan 17 Ol in Comparative Biochemistry and Animal Model Research
Comparative Metabolic Pathways Across Mammalian Species
The metabolism of androstan-17-ol and related C19 steroids exhibits significant variation among mammalian species. These differences are largely attributable to the species-specific expression and activity of various metabolic enzymes, including hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes (CYPs).
The formation of androgens like testosterone (B1683101), a precursor to many androstan-ol derivatives, is catalyzed by enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govresearchgate.net While 17β-HSD type 3 is considered the primary enzyme for testosterone production in the testes of mammals, its expression and substrate specificity can differ. nih.govbioscientifica.com For instance, studies comparing human and zebrafish 17β-HSD type 3 revealed that while both enzymes can reduce androstenedione (B190577) to testosterone, the human enzyme acts on a broader range of substrates, including androsterone (B159326) and androstanedione, which were not substrates for the zebrafish enzyme. nih.govbioscientifica.com In rodents, other enzymes like 17β-HSD type 1 also efficiently catalyze this reaction. bioscientifica.com
Once formed, this compound derivatives undergo further biotransformation. In rabbits, for example, the metabolism of 17β-hydroxy-2alpha-methyl-5alpha-androstan-3-one involves oxidation-reduction at the C-3 and C-17 positions, as well as hydroxylation at several other positions on the steroid nucleus. nih.gov In rats, the estrogenic activity of the dihydrotestosterone (B1667394) (DHT) metabolite 5α-androstane-3β,17β-diol is terminated by the enzyme CYP7B1, which hydroxylates it into inactive triols. pnas.org The expression of this crucial enzyme varies with age, being high before puberty and decreasing thereafter in the rat prostate. pnas.org
Studies on synthetic androstene derivatives have also highlighted these metabolic differences across species. A synthetic analogue of an androstene metabolite of DHEA was shown to be differentially metabolized in mice, rats, dogs, and monkeys, underscoring the importance of selecting appropriate animal models in preclinical research. nih.gov
| Species | Key Metabolic Enzymes/Pathways | Observed Substrates/Metabolites | Reference |
|---|---|---|---|
| Human | 17β-HSD type 3 | Acts on androstenedione, epiandrosterone, dehydroepiandrosterone, androsterone, androstanedione | nih.govbioscientifica.com |
| Rat | CYP7B1 | Inactivates 5α-androstane-3β,17β-diol via hydroxylation | pnas.org |
| Rabbit | Oxidation-reduction and hydroxylation enzymes | Metabolizes 17β-hydroxy-2alpha-methyl-5alpha-androstan-3-one | nih.gov |
| Zebrafish | 17β-HSD type 3 | Acts on androstenedione, epiandrosterone, dehydroepiandrosterone; Does not act on androsterone or androstanedione | nih.govbioscientifica.com |
Endocrine Regulation Studies in Preclinical Animal Models
Preclinical animal models, particularly rodents, have been instrumental in deciphering the endocrine regulation involving this compound compounds. These studies have revealed complex feedback loops within the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes.
In female rats, androgens can exert negative feedback effects on gonadotropin-releasing hormone (GnRH) secretion, similar to estrogens. nih.gov Chronic testosterone administration in ovariectomized female rats was shown to reduce serum luteinizing hormone (LH) levels. nih.gov This effect was associated with the suppression of hypothalamic mRNA levels of kisspeptin (B8261505) and neurokinin B, which are positive regulators of GnRH. nih.gov Interestingly, testosterone, but not estradiol, also suppressed the expression of prodynorphin, a negative GnRH regulator, suggesting a distinct androgenic mechanism. nih.gov
Research in male rats has identified a specific endocrine pathway in the prostate where 5α-androstane-3β,17β-diol, a metabolite of DHT, plays a key regulatory role. pnas.org This steroid acts via estrogen receptor beta (ERβ) to regulate prostate growth. pnas.org The levels of 5α-androstane-3β,17β-diol are, in turn, controlled by the metabolic enzyme CYP7B1. pnas.org This pathway highlights a local, tissue-specific endocrine system where an androstan-ol derivative functions as an estrogenic molecule to maintain cellular homeostasis. pnas.org Studies using mouse models have also shown that administration of anabolic androgenic steroids like 17α-Methyl testosterone can lead to significant alterations in the histoarchitecture of the uterus and adrenal glands, indicating disruption of the hypothalamic-pituitary-ovary-uterine axis and adrenal function. researchgate.net
| Animal Model | Compound | Observed Endocrine Effect | Mechanism | Reference |
|---|---|---|---|---|
| Ovariectomized Female Rats | Testosterone | Suppression of GnRH secretion (Negative feedback) | Suppression of hypothalamic kisspeptin and neurokinin B mRNA | nih.gov |
| Male Rats | 5α-androstane-3β,17β-diol | Regulation of prostate epithelial growth | Acts via Estrogen Receptor Beta (ERβ); levels regulated by CYP7B1 | pnas.org |
| Female Mice | 17α-Methyl testosterone | Alterations in uterine and adrenal histoarchitecture | Disruption of the hypothalamic-pituitary-ovary-uterine axis | researchgate.net |
Role in Animal Pheromonal Communication and Behavioral Modulation
Certain derivatives of androstane (B1237026) are well-established as pheromones, chemical signals that trigger innate behaviors in other individuals of the same species. researchgate.net The most classic example is found in pigs, where the salivary steroids 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol act as potent sex pheromones. researchgate.netnih.govnih.gov When a sow in estrus detects these compounds, it elicits a specific mating posture known as lordosis, or standing reflex, signaling receptivity to the boar. nih.govnih.gov Interestingly, these pig pheromones can also have interspecies effects; androstenone has been observed to have a calming effect on excited dogs and horses. ttu.edu
Beyond their role as pheromones, androstan-ol compounds significantly modulate other behaviors, including anxiety and aggression, in various animal models. In male rats and mice, 5α-androstan-3β,17β-diol and its metabolite androsterone have demonstrated anxiolytic (anxiety-reducing) and cognitive-enhancing effects. nih.gov These effects were shown to be mediated, at least in part, through estrogen receptor beta (ERβ), as they were absent in ERβ knockout mice. nih.gov
Conversely, supraphysiological levels of androgens can increase aggression. afboard.com Studies in male rats have consistently shown that chronic administration of high doses of testosterone enhances intermale aggression. afboard.comnih.gov This increased aggression can be more readily provoked by physical stimuli, and the threshold for responding to provocation with aggression is lowered. afboard.com This suggests that androgens can sensitize neural circuits that control aggressive responses to environmental and social cues.
Emerging Research Frontiers and Future Directions
Elucidation of Novel Androstan-17-ol Metabolic Enzymes
The biotransformation of this compound is critical to its activity and clearance. While foundational metabolic pathways are known, researchers are now focused on identifying novel enzymes that fine-tune its function. This pursuit is crucial, as the metabolism of anabolic androgenic steroids (AAS) is extensive and can produce various active or inactive compounds. researchgate.net
In vitro models have become central to this effort. Studies utilize human liver S9 fractions and microsomes, which contain a cocktail of metabolic enzymes, to simulate the primary site of steroid metabolism. chemrxiv.orgresearchgate.net This approach allows for the identification of previously unknown metabolites of this compound derivatives. For example, investigations into novel designer steroids, such as 3-chloro-17α-methyl-5α-androstan-17β-ol, have successfully used equine and human liver fractions to identify diagnostic metabolites like 3α-chloro-17α-methyl-5α-androstane-16α,17β-diol in horses and 17α-methyl-5α-androstane-3α,17β-diol in humans. researchgate.netnih.gov
Future research is aimed at pinpointing the specific enzyme families responsible for these transformations. Key candidates include the 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily, which is essential for the synthesis of biologically active androgens like testosterone (B1683101). nih.gov The HSD17B family has multiple subtypes that can interconvert steroids, and identifying which members act on this compound could reveal new regulatory pathways. nih.gov Furthermore, enzymes responsible for conjugation, such as the UDP-glucuronosyltransferase (UGT) family (e.g., UGT2B7, UGT2B15, UGT2B17), are being investigated for their role in the clearance and inactivation of androgens and their metabolites. drugbank.com The discovery of these novel enzymes and their products provides deeper insights into steroid metabolism and offers new targets for analysis in various physiological and pathological contexts. acs.orgresearchgate.net
| Enzyme Family / System | Primary Function in Steroid Metabolism | Relevance to this compound Research | Source |
|---|---|---|---|
| Liver S9 / Microsomal Fractions | In vitro simulation of Phase I and Phase II metabolism. | Used to identify novel metabolites of this compound derivatives. | chemrxiv.orgresearchgate.netnih.gov |
| 17β-hydroxysteroid dehydrogenase (HSD17B) | Catalyzes the final step in testosterone biosynthesis by converting androstenedione (B190577). | Potential to metabolize and modulate the activity of this compound and its analogues. | nih.gov |
| UDP-glucuronosyltransferase (UGT) e.g., UGT2B15, UGT2B17 | Phase II conjugation (glucuronidation) of androgens for excretion. | Determines the clearance rate and bioavailability of this compound metabolites. | drugbank.com |
| Steroid 5-alpha-reductase (SRD5A) | Converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT). | Key in pathways producing saturated androstane (B1237026) skeletons. | aacrjournals.org |
Advanced Structural-Functional Analysis of Receptor Interactions
The biological effects of this compound are mediated through its binding to nuclear receptors, primarily the androgen receptor (AR). A major frontier in this area is the use of advanced techniques to understand the precise structural basis of this interaction and how it translates into a functional response.
High-resolution crystal structures of the AR's ligand-binding domain (LBD) have provided critical insights. For instance, structural analysis of the wild-type AR bound to dihydrotestosterone (a related compound) shows that the amino acid Leu701 makes hydrophobic contact with the C17 position of the steroid. mdpi.com This level of detail helps explain how specific functional groups on the steroid ring determine binding affinity and receptor activation. Studies on androstene hormones show that the stereochemistry of the hydroxyl group at the C17 position significantly affects the ability to activate the human AR. biosyn.com
Furthermore, research on AR mutations found in advanced prostate cancer, such as the L701H mutation, reveals how subtle changes in the receptor can alter ligand specificity. The L701H mutant AR can be activated by cortisol, a steroid that does not typically activate the wild-type receptor. mdpi.com Structural modeling indicates that this is due to the formation of a new hydrogen-bonding network involving the steroid's 17α-hydroxyl group, the mutated His701 residue, and the backbone of another amino acid, Ser778. mdpi.com This type of detailed structure-function analysis is crucial for understanding how this compound and its derivatives interact with both normal and mutated receptors, which has significant implications for drug design and understanding disease resistance.
| Structural Feature | Functional Significance | Example | Source |
|---|---|---|---|
| Orientation of C17-hydroxyl group (α vs. β) | Significantly affects the ability of the steroid to activate the androgen and estrogen receptors. | 17β-epimers of androstene hormones are generally more potent AR activators than 17α-epimers. | biosyn.com |
| AR Ligand-Binding Domain Residues (e.g., Leu701) | Forms direct contacts with the steroid ligand, stabilizing the interaction. | Mutations like L701H can alter ligand specificity, allowing activation by other steroids like cortisol. | mdpi.com |
| Steroid's 17α-hydroxyl group | Essential for the activation of certain AR mutants. | Forms a critical hydrogen bond with His701 in the AR L701H mutant, leading to receptor activation. | mdpi.com |
Integration of Omics Data for Systems-Level Understanding
To comprehend the full impact of this compound on an organism, research is moving beyond single-pathway analysis towards a systems-biology approach. This involves the integration of multiple "omics" datasets to build a comprehensive model of the compound's biological effects. nih.govresearchgate.net Omics technologies provide a holistic molecular perspective by measuring large families of cellular molecules like genes (genomics), mRNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). rsc.org
The integration of these diverse datasets is a significant challenge but offers unparalleled insight. nih.govnih.gov For instance, treating cells with an this compound derivative and then applying omics technologies could reveal:
Genomics: Genetic predispositions that alter an individual's response to the compound.
Transcriptomics: Which genes are turned on or off by the activated androgen receptor.
Proteomics: How the levels of key signaling proteins change in response to the steroid.
Metabolomics: The downstream effects on cellular metabolism, as metabolites are the final products of gene and protein interactions. nih.gov
By layering these datasets, researchers can construct molecular network maps that visualize the complex interplay between different biological pathways affected by this compound. aacrjournals.org This systems-level understanding can help identify not only the direct targets of the steroid but also its indirect, network-wide consequences, ultimately providing a more complete picture of its physiological role. rsc.org
Q & A
Q. What are the recommended synthetic routes for Androstan-17-ol, and how can stereochemical purity be ensured?
this compound can be synthesized via the reduction of its ketone precursor using tosylhydrazone derivatives, as described in optimized protocols for steroidal compounds. Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed, but strict control of reaction temperature (e.g., 0–5°C) and solvent polarity (e.g., tetrahydrofuran) is critical to minimize side reactions. Post-synthesis, recrystallization in non-polar solvents (e.g., hexane) enhances stereochemical purity, confirmed by NMR analysis of axial/equatorial proton configurations .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
High-resolution NMR (¹H/¹³C) is essential for resolving stereochemical details, particularly the 17β-hydroxyl group’s orientation. X-ray crystallography (XRD) is recommended for absolute configuration validation, as demonstrated in studies resolving the 2α,3α,5α,17β stereochemistry . Purity should be assessed via HPLC with UV detection (λ = 210–220 nm), referencing the compound’s UV-Vis absorption profile. Melting point consistency (e.g., 168–169°C) also serves as a preliminary purity indicator .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Avoid inhalation or skin contact by using fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Fire risks require dry chemical extinguishers (e.g., CO2) due to the compound’s organic nature .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?
Discrepancies often arise from residual solvents or stereoisomeric impurities. Employ deuterated solvents (e.g., CDCl3) for NMR to avoid peak overlap. Comparative analysis with literature-reported shifts for 5α-androstane derivatives (e.g., δ 3.65 ppm for 17β-OH) helps identify anomalies. If unresolved, recrystallize with gradient cooling to isolate dominant stereoisomers .
Q. What mechanistic insights explain the variable catalytic efficiency in this compound derivatization?
Epoxidation or hydroxylation reactions exhibit sensitivity to catalyst choice. For example, Fe-doped g-C3N4 in photo-Fenton systems enhances regioselectivity for 2,3-epoxy derivatives by promoting hydroxyl radical (•OH) generation. Reaction pH (optimal 4–6) and light intensity (≥300 nm) critically influence yield, as shown in RSC Adv. 2020 studies .
Q. How do stereoisomers of this compound impact biological activity, and what separation methods are effective?
17α vs. 17β isomers show divergent receptor-binding affinities. Chiral chromatography (e.g., Chiralpak IA column) with ethanol/hexane mobile phases resolves these isomers. Computational modeling (e.g., molecular docking) further predicts activity differences, such as 17β-OH’s higher androgen receptor affinity due to hydrogen-bonding alignment .
Q. What strategies optimize the stability of this compound in long-term storage?
Store under argon at -20°C in amber vials to prevent oxidation. Lyophilization (after dissolution in tert-butanol) reduces hydrolytic degradation. Periodic HPLC-MS checks (every 6 months) monitor degradation products like 17-keto derivatives .
Methodological Challenges
Q. Why do synthetic yields vary between laboratories using the same protocol?
Variations arise from trace moisture in reagents (e.g., LiAlH4 sensitivity) or inadequate inert atmospheres. Implementing Schlenk-line techniques for moisture-sensitive steps and pre-drying solvents over molecular sieves (3Å) improves reproducibility. Yield discrepancies >10% warrant GC-MS analysis of reaction intermediates .
Q. How can isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) be incorporated into this compound for metabolic studies?
Deuterium labeling at the 17β position is achieved via NaBD4 reduction of the corresponding ketone. For <sup>13</sup>C labeling, use <sup>13</sup>C-enriched acetic anhydride in acetylation steps. Validate labeling efficiency by LC-HRMS (resolution ≥50,000) and isotope dilution assays .
Q. What computational tools are recommended for predicting this compound’s physicochemical properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict logP (2.1–2.5) and pKa (~14.5 for 17β-OH). Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, aligning with experimental Caco-2 cell assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
